molecular formula C13H20N4OS B6519859 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide CAS No. 933239-32-8

3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide

カタログ番号: B6519859
CAS番号: 933239-32-8
分子量: 280.39 g/mol
InChIキー: UVPFWJCKEJKCCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazolo-thiadiazines are a class of heterocyclic compounds that have attracted significant attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . They have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .


Synthesis Analysis

The synthesis of 1,2,4-triazolo-thiadiazines typically involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . Various synthetic approaches have been developed, including aromatic nucleophilic substitution .


Molecular Structure Analysis

1,2,4-Triazolo-thiadiazines have a core structure that consists of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can exist in four isomeric structural variants .


Chemical Reactions Analysis

The chemistry of 1,2,4-triazolo-thiadiazines is rich and diverse, with many reactions being possible due to the presence of multiple reactive sites on the molecule .

作用機序

Target of Action

The primary targets of 3-cyclohexyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key player in DNA repair pathways, making it a promising target for anticancer therapies . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .

Mode of Action

This compound interacts with its targets (PARP-1 and EGFR) by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting PARP-1 . This leads to the accumulation of DNA damage in cancer cells, triggering apoptosis (programmed cell death) . By inhibiting EGFR, the compound also affects the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell proliferation and survival .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to the presence of a cyclohexyl group, which is known to enhance lipophilicity and thus improve absorption and distribution .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . Specifically, it upregulates the expression of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the expression of the anti-apoptotic gene Bcl2 . This leads to cell cycle arrest at the G2/M phase and ultimately cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound’s stability could be affected by pH and temperature, while its efficacy could be influenced by the presence of other molecules that compete for the same targets .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo-thiadiazines can vary depending on the specific compound. Some compounds in this class have been found to exhibit cytotoxicity .

将来の方向性

Given the wide range of biological activities exhibited by 1,2,4-triazolo-thiadiazines, there is significant interest in the development of new compounds in this class for the treatment of various diseases . Future research will likely focus on the design and synthesis of new 1,2,4-triazolo-thiadiazine-based drugs with improved efficacy and safety profiles .

特性

IUPAC Name

3-cyclohexyl-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-11(7-6-10-4-2-1-3-5-10)14-12-15-16-13-17(12)8-9-19-13/h10H,1-9H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPFWJCKEJKCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。